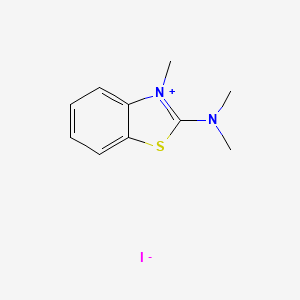

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide

Description

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a quaternary ammonium salt featuring a benzothiazole core substituted with three methyl groups (two on nitrogen and one on the adjacent carbon) and an iodide counterion. This compound belongs to the benzothiazolium family, characterized by a sulfur- and nitrogen-containing heterocyclic structure. Its synthesis typically involves alkylation of the benzothiazole precursor using methyl iodide under basic conditions, a method analogous to those described for related benzimidazolium salts .

The compound’s iminium (NH⁺=C) moiety confers cationic character, enhancing its solubility in polar solvents and reactivity in nucleophilic or catalytic processes.

Properties

CAS No. |

101533-37-3 |

|---|---|

Molecular Formula |

C10H13IN2S |

Molecular Weight |

320.20 g/mol |

IUPAC Name |

N,N,3-trimethyl-1,3-benzothiazol-3-ium-2-amine;iodide |

InChI |

InChI=1S/C10H13N2S.HI/c1-11(2)10-12(3)8-6-4-5-7-9(8)13-10;/h4-7H,1-3H3;1H/q+1;/p-1 |

InChI Key |

URDWSSGQWKWXGA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)N(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide typically involves the reaction of 3-methylbenzothiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the iminium group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide involves its interaction with specific molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide and analogous compounds:

Key Observations :

- Chlorine in Chlobenthiazone increases electrophilicity, favoring interactions with biological targets .

- Charge and Solubility : The iminium iodide’s cationic nature improves aqueous solubility relative to neutral analogs like 3-Ethylbenzo[d]thiazol-2(3H)-imine .

- Functional Groups: Thiocarbonothioyl groups (e.g., in benzimidazolium derivatives) enable dithiocarbamate formation, whereas ketones (Chlobenthiazone) participate in hydrogen bonding .

Physicochemical Properties

- Melting Points : Benzimidazolium salts (e.g., compound 9 in ) exhibit melting points >200°C, while neutral imines (e.g., ) melt at lower temperatures (~150–190°C). The target compound likely shares high thermal stability due to ionic character.

- LogP Values : Ethyl-substituted benzothiazolium iodides () have LogP ~4.53, indicating moderate lipophilicity. The trimethyl derivative may show lower LogP due to increased polarity.

- Spectral Data : IR and NMR spectra of similar compounds () reveal characteristic C=S (1050–1100 cm⁻¹) and iminium C=N⁺ (1600–1650 cm⁻¹) stretches.

Biological Activity

N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. Benzothiazoles are known for their therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structure of this compound features a benzothiazole ring fused with a quaternary ammonium ion, which is believed to contribute to its biological efficacy.

- Chemical Formula : C10H13IN2S

- Molecular Weight : 304.19 g/mol

- Structure : The compound consists of a benzothiazole core with three methyl groups and an iminium iodide moiety.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. This compound has been evaluated for its cytotoxic effects on human cancer cell lines, demonstrating promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO (cervical cancer) | 2.38 - 3.77 | Induces apoptosis |

| RT-112 (bladder cancer) | 2.50 - 4.00 | Cell cycle arrest |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle regulators.

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that modifications at the C-2 position significantly impact their antibacterial efficacy. This compound has been tested against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

The compound exhibited bactericidal activity at lower concentrations compared to standard antibiotics like Isoniazid and Rifampicin.

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole compounds has been documented in several studies. The presence of specific substituents on the benzothiazole ring can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Methyl Substituents : The three methyl groups enhance solubility and bioavailability.

- Iodide Ion : The presence of the iodide ion may contribute to increased reactivity and interaction with biological targets.

- Benzothiazole Core : This core structure is critical for the compound's interaction with various biological pathways.

Case Studies

- Cytotoxicity Assay : A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner.

- Antibacterial Testing : In vitro assays against common pathogens revealed that this compound had comparable or superior activity compared to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.